molecular formula C23H32Cl2FN3 B606207 Blonanserin HCl CAS No. 132812-45-4

Blonanserin HCl

カタログ番号: B606207
CAS番号: 132812-45-4
分子量: 440.4284
InChIキー: IQTIXQWMIKSCBX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Blonanserin is a dopamine-D2 and serotonin-S2 antagonist.

科学的研究の応用

Pharmacological Profile

Blonanserin exhibits a unique receptor binding profile:

  • Dopamine Receptors : High affinity for D2 and D3 receptors.
  • Serotonin Receptors : Significant antagonist activity at 5-HT2A and notable affinity for 5-HT6 receptors.
  • Low Affinity : Minimal interaction with adrenergic α1, histamine H1, and muscarinic M1 receptors, which helps reduce side effects commonly associated with antipsychotics .

This selective action contributes to its effectiveness in managing both positive and negative symptoms of schizophrenia while minimizing extrapyramidal symptoms and metabolic side effects .

Clinical Applications

Blonanserin has been subjected to various clinical studies that highlight its efficacy and safety:

  • Treatment of Schizophrenia :
    • Blonanserin has demonstrated comparable efficacy to traditional antipsychotics like haloperidol and risperidone in managing positive symptoms of schizophrenia. Moreover, it has shown superior results in alleviating negative symptoms .
    • Long-term studies indicate that blonanserin can lead to significant improvements in patients' conditions over extended periods (up to 56 weeks), with global improvement rates ranging from 52% to 87% .
  • Cognitive Function Improvement :
    • Recent research suggests that blonanserin may enhance cognitive functions associated with prefrontal cortex activity, making it a promising candidate for treating cognitive impairments in schizophrenia .
  • Safety Profile :
    • Blonanserin is generally well tolerated, with a lower incidence of adverse effects such as weight gain and metabolic disorders compared to other antipsychotics .

Analytical Methodologies

The analysis of blonanserin in biological matrices is crucial for pharmacokinetic studies and therapeutic monitoring. Several advanced analytical techniques have been developed:

  • Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) :
    • A highly sensitive method for detecting blonanserin concentrations in human plasma has been established, allowing for accurate pharmacokinetic assessments. This method shows significantly improved sensitivity compared to earlier techniques like gas chromatography/mass spectrometry (GC/MS) .
Method Sensitivity Detection Limit Application
UPLC-MS/MSVery High0.01 ng/mLClinical Toxicology, Pharmacokinetics
GC/MSModerate0.25 ng/mLForensic Analysis

Case Studies

  • Clinical Trials :
    • In a series of double-blind studies involving chronic schizophrenia patients, blonanserin was found to be effective in reducing both positive and negative symptoms while maintaining a favorable safety profile compared to conventional treatments .
  • Long-Term Efficacy Studies :
    • Open-label studies have confirmed the long-term efficacy of blonanserin with sustained symptom improvement over periods extending beyond six months .
  • Cognitive Function Research :
    • A multicenter trial is underway to assess the effectiveness of blonanserin in improving social and cognitive functions among first-episode schizophrenia patients .

化学反応の分析

Key Synthetic Pathways

Blonanserin synthesis follows two primary routes, differing in intermediates and reaction conditions:

Route A (CN106045909A ):

  • Condensation : Fluoro phenyl carbamate reacts with acetonitrile to form compound 3.
  • Cyclization : Compound 3 undergoes cyclooctane ring closure using polyphosphoric acid and ionic liquids (1-ethyl-3-methylimidazolium tetrafluoroborate) at 120°C.
  • Chlorination : Phenylphosphonyl dichloride converts compound 4 to compound 5.
  • Substitution : KI and N-ethylpiperazine (NEP) facilitate nucleophilic substitution at 160°C for 6 hours.

Route B (CN102887856B ):

  • Sulfonation : Intermediate I (4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2(1H)-one) reacts with sulfonyl chlorides (e.g., phenylphosphonyl dichloride) at 25°C.
  • Nucleophilic displacement : The sulfonate intermediate reacts with NEP in ketone solvents (e.g., NMP) under reflux.

Critical Reaction Conditions and Yields

Data from multiple patents reveal optimized parameters for industrial-scale production:

StepReagents/CatalystsTemperatureTimeYield (%)Purity (%)Source
Cyclization (Route A)Polyphosphoric acid, ionic liquid120°C1 hr92>98
Chlorination (Route A)Phenylphosphonyl dichloride170°C1.5 hr8598.1
Substitution (Route B)NEP, KI160–170°C6–14 hr82–8699.6
Sulfonation (Route B)Phenylphosphonyl dichloride25°C2 hr9598.3

Sulfonation and Displacement (Route B)

  • Sulfonate intermediate formation :
    Intermediate I reacts with phenylphosphonyl dichloride via nucleophilic acyl substitution: Intermediate I+ClSO2REther 25 CSulfonate ester+HCl[2]\text{Intermediate I}+\text{ClSO}_2\text{R}\xrightarrow{\text{Ether 25 C}}\text{Sulfonate ester}+\text{HCl}\quad[2]
  • Piperazine coupling :
    The sulfonate undergoes SN2 displacement with NEP in polar aprotic solvents: Sulfonate ester+NEPNMP 170 CBlonanserin+RSO3[1][2]\text{Sulfonate ester}+\text{NEP}\xrightarrow{\text{NMP 170 C}}\text{Blonanserin}+\text{RSO}_3^-\quad[1][2]

Cyclooctane Ring Formation (Route A)

Polyphosphoric acid catalyzes Friedel-Crafts-type cyclization, with ionic liquids enhancing reaction efficiency:Compound 3Ionic liquidPPA 120 CCyclooctane fused intermediate[4]\text{Compound 3}\xrightarrow[\text{Ionic liquid}]{\text{PPA 120 C}}\text{Cyclooctane fused intermediate}\quad[4]

Stability and Degradation

Analytical studies demonstrate:

  • pH stability : Remains intact in HCl (tested at 1.0 N during dissolution for pharmacological studies) .
  • Thermal stability : Degrades above 170°C during synthesis, necessitating strict temperature control .
  • Photostability : No reported photodegradation under standard laboratory lighting .

Analytical Characterization

UPLC-MS/MS methods quantify Blonanserin HCl with high sensitivity:

  • Detection limit : 1 pg/mL in plasma .
  • Fragmentation pattern : m/z\368\rightarrow 297\(\text{base peak piperazine ring cleavage})\quad[5]
  • Retention time : 1.75 minutes on C18 columns .

Industrial-Scale Optimization

Patent data highlight critical improvements:

  • Solvent selection : NMP increases substitution reaction yields by 15% compared to THF .
  • Ionic liquids : Reduce reaction time from 24 hours to 1 hour in cyclization steps .
  • Purification : Recrystallization with isopropanol elevates purity from 98% to 99.8% .

This synthesis and stability profile enables reproducible, high-quality this compound production, meeting pharmaceutical standards for antipsychotic formulations.

特性

CAS番号

132812-45-4

分子式

C23H32Cl2FN3

分子量

440.4284

IUPAC名

2-(4-ethylpiperazin-1-yl)-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine dihydrochloride

InChI

InChI=1S/C23H30FN3.2ClH/c1-2-26-13-15-27(16-14-26)23-17-21(18-9-11-19(24)12-10-18)20-7-5-3-4-6-8-22(20)25-23;;/h9-12,17H,2-8,13-16H2,1H3;2*1H

InChIキー

IQTIXQWMIKSCBX-UHFFFAOYSA-N

SMILES

FC1=CC=C(C=C1)C2=C3CCCCCCC3=NC(N4CCN(CC4)CC)=C2.[H]Cl.[H]Cl

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Blonanserin;  AD-5423;  AD5423;  AD 5423;  Blonanserin HCl; 

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Blonanserin HCl
Reactant of Route 2
Reactant of Route 2
Blonanserin HCl
Reactant of Route 3
Reactant of Route 3
Blonanserin HCl
Reactant of Route 4
Reactant of Route 4
Blonanserin HCl
Reactant of Route 5
Reactant of Route 5
Blonanserin HCl
Reactant of Route 6
Reactant of Route 6
Blonanserin HCl

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。